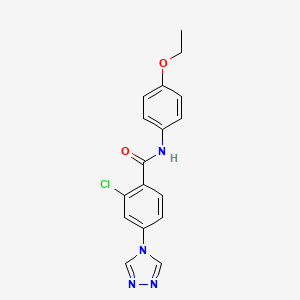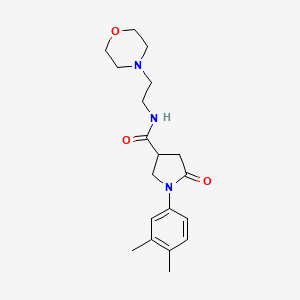![molecular formula C13H19NO5 B5320917 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells against oxidative stress and inflammation. This compound has also been shown to enhance the survival of neurons and promote neurite outgrowth. In vivo studies have demonstrated that this compound can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one in lab experiments is its versatility. This compound can be easily synthesized and modified to suit different experimental needs. This compound also exhibits low toxicity and high stability, making it a reliable tool for studying cellular signaling pathways. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one. One potential area of research is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one involves the reaction of 4-hydroxy-4-(hydroxymethyl)piperidine with 5-methoxy-2,3-dihydro-4H-pyran-4-one in the presence of a catalyst. This method has been optimized to achieve high yields and purity of this compound.
Scientific Research Applications
2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug delivery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated as a potential drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-[[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-18-12-8-19-10(6-11(12)16)7-14-4-2-13(17,9-15)3-5-14/h6,8,15,17H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNFINFFWRCRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5320858.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5320859.png)
![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5320870.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)

![6-(2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5320902.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)

